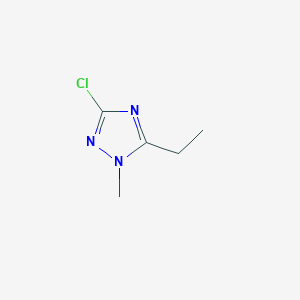

3-Chloro-5-ethyl-1-methyl-1h-1,2,4-triazole

描述

属性

IUPAC Name |

3-chloro-5-ethyl-1-methyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClN3/c1-3-4-7-5(6)8-9(4)2/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXPMGOMEIQBOCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NN1C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Stepwise Synthesis from 1-Methyl-1H-1,2,4-triazole

A multi-step synthetic route is described in patent CN113651762A, which, while focused on related triazole derivatives, provides a framework adaptable for 3-chloro-5-ethyl-1-methyl-1H-1,2,4-triazole:

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Methylation of 1,2,4-triazole | 1,2,4-triazole, KOH, ethanol, chloromethane, reflux | 1-methyl-1,2,4-triazole |

| 2 | Lithiation and halogenation/alkylation at 5-position | THF, TMEDA, n-butyllithium, dibromomethane or LDA, trimethylchlorosilane, cooling | 5-bromo- or 5-trimethylsilyl-1-methyl-1H-1,2,4-triazole |

| 3 | Carboxylation at 3-position | THF, LDA, CO2, cooling | 5-bromo/trimethylsilyl-1-methyl-1H-1,2,4-triazole-3-carboxylic acid |

| 4 | Esterification | Methanol, thionyl chloride, dropwise addition | 5-bromo/trimethylsilyl-1-methyl-1H-1,2,4-triazole-3-carboxylic acid methyl ester |

| 5 | Debromination/hydrogenation | Pd/C catalyst, DBU, methanol, hydrogen atmosphere, pressurization | 1-methyl-1H-1,2,4-triazole-3-methyl formate |

Notes: While this method is for methyl formate derivatives, analogous steps can be adapted for chloro and ethyl substitutions at the 3- and 5-positions, respectively, by using appropriate alkylating and halogenating agents.

Preparation of 3-Chloromethyl-1,2,4-triazolin-5-one as an Intermediate

Patent WO2004017898A2 describes an optimized process for synthesizing 3-chloromethyl-1,2,4-triazolin-5-one, a structurally related compound that can serve as a precursor or intermediate in the synthesis of chlorinated triazole derivatives:

- Key innovation: Use of alkyl or aryl sulfonic acid salts of semicarbazide to improve reaction efficiency, purity, and scalability.

- Reaction conditions: Conducted in organic solvents such as methanol or ethanol at temperatures between 30-50°C.

- Reaction time: Typically 10-16 hours for optimal yield.

- Purification: Concentration, addition of ethereal solvents (e.g., methyl tert-butyl ether), cooling, filtration, and acid washing (e.g., with 0.5-5 N hydrochloric acid or trifluoroacetic acid).

This method offers:

- Reduced decomposition of starting materials.

- Faster reaction times.

- Higher purity of the target chloromethyl triazole compound.

The process involves formation of sulfonic acid salts of semicarbazide, followed by cyclization and chlorination to yield the 3-chloromethyl substituted triazole ring.

Comparative Table of Key Preparation Steps

| Preparation Aspect | Method 1 (Lithiation & Functionalization) | Method 2 (Sulfonic Acid Salt Route) |

|---|---|---|

| Starting material | 1,2,4-triazole or 1-methyl-1,2,4-triazole | Semicarbazide sulfonic acid salts |

| Key reagents | n-Butyllithium, LDA, chloromethane, dibromomethane, TMEDA | Alkyl/aryl sulfonic acids (methanesulfonic acid, triflic acid) |

| Reaction medium | Tetrahydrofuran (THF), ethanol | Methanol, ethanol |

| Temperature range | Cooling to reflux (varies by step) | 30-50°C |

| Reaction time | Several hours per step (1-24 h) | 10-16 hours |

| Purification | Filtration, washing, hydrogenation | Concentration, ether addition, acid washing, filtration |

| Scalability | Suitable for lab to pilot scale | Optimized for industrial scale |

| Product yield and purity | High, depending on step optimization | High purity, less decomposition |

Research Findings and Notes on Optimization

- The lithiation-based method allows selective functionalization at the 3- and 5-positions but requires careful control of temperature and stoichiometry to avoid side reactions.

- The sulfonic acid salt method offers a streamlined approach with fewer steps and better scalability, making it suitable for industrial manufacture.

- Use of non-coordinating weakly basic counterions (e.g., trifluoroacetic acid, phosphoric acid) in the salt formation can influence reaction rates and product purity.

- Reaction solvents such as methanol and ethanol are preferred for their ability to dissolve reactants and facilitate cyclization.

- The choice of sulfonic acid (methanesulfonic, triflic, camphor-10-sulfonic) impacts reaction conditions and intermediate stability.

- Purification involving ethereal solvents and acid washes removes impurities and stabilizes the final product.

化学反应分析

Types of Reactions

3-Chloro-5-ethyl-1-methyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

Substitution: Formation of 3-amino-5-ethyl-1-methyl-1H-1,2,4-triazole.

Oxidation: Formation of this compound-5-carboxylic acid.

Reduction: Formation of 3-chloro-5-ethyl-1-methyl-1,2,4-dihydrotriazole.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Compounds containing the 1,2,4-triazole ring have demonstrated significant antibacterial properties. Research indicates that derivatives of 1,2,4-triazoles exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain triazole derivatives possess minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ceftriaxone against strains such as E. coli and S. aureus . The structural modifications of 3-chloro-5-ethyl-1-methyl-1H-1,2,4-triazole could potentially enhance its efficacy against resistant bacterial strains.

Antifungal Properties

The antifungal potential of triazole compounds is well-documented. They are commonly utilized in the treatment of fungal infections due to their ability to inhibit fungal cell membrane synthesis. The specific compound this compound may serve as a lead compound for developing new antifungal agents by modifying its structure to optimize activity against various fungal pathogens .

CNS Disorders

Recent studies have highlighted the role of triazole derivatives in treating central nervous system (CNS) disorders. The compound's ability to interact with trace amine-associated receptors (TAARs) suggests potential applications in treating conditions such as schizophrenia and bipolar disorder. The pharmacological profile of triazoles indicates that they can act as partial agonists at these receptors, offering a new avenue for therapeutic interventions with potentially fewer side effects compared to traditional antipsychotics .

Agricultural Applications

Fungicides

The use of triazole compounds as fungicides is another significant application area. They are effective in controlling various plant pathogens by inhibiting fungal growth and reproduction. The incorporation of this compound into agricultural formulations could enhance crop protection strategies against fungal diseases .

Herbicides

Research into the herbicidal properties of triazoles has shown promise in developing selective herbicides that can target specific weed species without harming crops. The unique chemical structure of this compound may be leveraged to create novel herbicidal agents with improved efficacy and safety profiles .

Material Science

Polymer Chemistry

In material science, triazole compounds are being explored for their potential use in synthesizing novel polymers with enhanced properties. The incorporation of this compound into polymer matrices could lead to materials with improved thermal stability and mechanical strength . This application is particularly relevant in developing advanced materials for aerospace and automotive industries.

Case Studies

作用机制

The mechanism of action of 3-Chloro-5-ethyl-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. The triazole ring can form stable complexes with metal ions, which can disrupt the normal function of metalloenzymes. Additionally, the compound’s ability to undergo substitution reactions allows it to modify biomolecules, potentially leading to therapeutic effects.

相似化合物的比较

Table 1: Substituent and Molecular Formula Comparison

Key Observations:

- Halogen Variation : Bromo (Br) and fluoro (F) substituents (e.g., in ) exhibit lower electronegativity than Cl, altering reactivity in nucleophilic substitutions.

- Aromatic vs. Aliphatic Groups : The phenyl group in enhances π-π stacking, whereas ethyl/methyl groups in the target compound prioritize hydrophobicity.

- Functional Group Diversity : Thione (C=S) in facilitates coordination with transition metals, unlike the chloro group in the target compound.

Physicochemical and Crystallographic Properties

Hydrogen Bonding and Crystal Packing:

- The target compound’s methyl and ethyl groups limit hydrogen-bonding capacity compared to thione derivatives like , which form robust S···H-N interactions crucial for crystal stability .

- In contrast, 3-phenyl-1H-1,2,4-triazol-5-amine forms intermolecular N-H···N hydrogen bonds, creating layered structures .

Solubility and Reactivity:

- The methoxymethyl group in increases solubility in polar solvents, whereas the target compound’s aliphatic groups favor organic media like DMSO or acetone .

- The chloro group’s electrophilicity makes the target compound more reactive toward nucleophiles compared to 3-bromo-5-methoxy-1H-1,2,4-triazole , where methoxy acts as an electron donor.

生物活性

3-Chloro-5-ethyl-1-methyl-1H-1,2,4-triazole is a heterocyclic compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a unique arrangement of substituents:

- Chloromethyl group at the 3-position

- Ethyl group at the 5-position

- Methyl group at the 1-position

This specific configuration enhances its reactivity and biological activity compared to similar compounds.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of Triazole Ring : The initial step involves cyclization reactions using hydrazines and appropriate carbonyl compounds.

- Substitution Reactions : Subsequent steps may involve chlorination or alkylation to introduce the desired substituents.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. In studies involving MCF-7 (breast cancer), Hela (cervical cancer), and A549 (lung cancer) cells, certain derivatives demonstrated promising cytotoxic effects with IC50 values lower than 12 μM . The mechanism of action is believed to involve the inhibition of specific enzymes critical for tumor growth.

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent. It has been evaluated against various pathogens, including:

- Staphylococcus aureus

- Enterococcus faecalis

- Bacillus cereus

These studies suggest moderate to good antimicrobial activities, indicating its potential use in treating infections caused by resistant strains .

Enzyme Inhibition

This compound can act as an enzyme inhibitor. The chloromethyl group allows for covalent bonding with nucleophilic sites on proteins or enzymes, thereby modifying their activity. This property is crucial for its applications in both medicinal chemistry and agrochemicals.

Study on Anticancer Activity

In a recent study published in 2020, a series of 1,2,4-triazole derivatives were synthesized and tested for anticancer properties. The results indicated that compounds with structural similarities to this compound exhibited significant binding affinity to CDK2 (cyclin-dependent kinase 2), which is essential for cell cycle regulation. Molecular docking studies supported these findings by demonstrating favorable interactions within the active site of the enzyme .

Antimicrobial Efficacy Assessment

A separate investigation assessed the antimicrobial efficacy of various triazole derivatives against clinical isolates. Among them, compounds related to this compound showed effective inhibition against multiple strains of bacteria. The study highlighted the structure–activity relationship (SAR) that could be leveraged for developing more potent antimicrobial agents .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(Chloromethyl)-2-methyl-1H-1,2,4-triazole | Chloromethyl at 5-position | Moderate anticancer activity |

| 5-(Chloromethyl)-4-methyl-1H-1,2,4-triazole | Methyl instead of ethyl | Antimicrobial properties |

| 5-(Chloromethyl)-1H-1,2,4-triazole | Lacks ethyl substitution | Lower biological activity compared to others |

The unique combination of substituents in this compound contributes to its enhanced reactivity and biological activity compared to structurally similar compounds.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3-Chloro-5-ethyl-1-methyl-1H-1,2,4-triazole, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via heterocyclic condensation reactions. A general approach involves reacting substituted hydrazines with carbonyl derivatives, followed by cyclization. For example, describes a protocol using PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C for 1 hour. Intermediates are characterized using IR spectroscopy (to confirm NH/OH stretches) and NMR (to resolve substituent-specific shifts, e.g., ethyl/methyl groups at δ 1.2–1.5 ppm and δ 2.5–3.0 ppm, respectively) .

Q. How are spectroscopic techniques (NMR, IR) utilized to confirm the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : The NH stretch of the triazole ring appears at ~3100–3300 cm, while C-Cl bonds show absorption at 600–800 cm .

- NMR : Ethyl groups (CHCH) exhibit a triplet at δ 1.2–1.5 ppm (CH) and a quartet at δ 2.5–3.0 ppm (CH). Methyl groups on the triazole ring resonate at δ 3.0–3.5 ppm .

- SMILES/InChI Validation : Canonical SMILES (e.g.,

COC(=O)c1nc(n[nH]1)Cl) and InChI keys (e.g.,NDZVUEAMBRJIIJ-UHFFFAOYSA-N) can cross-validate structural assignments .

Q. What are the key functionalization strategies for the triazole ring in this compound?

- Methodological Answer : The triazole ring can undergo electrophilic substitution at the N-1 position or nucleophilic reactions at the C-5 position. For example:

- Chlorination : Direct chlorination using POCl or SOCl at reflux conditions .

- Alkylation : Reaction with methyl/ethyl halides in basic media (e.g., KCO/DMF) to introduce alkyl groups .

- Thiolation : Substitution with thiourea derivatives to form thiolated analogs, as shown in for 3-ethyl-1H-1,2,4-triazole-5(4H)-thione .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?

- Methodological Answer :

- Catalyst Screening : Bleaching Earth Clay (pH 12.5) in PEG-400 enhances reaction efficiency by reducing side products (). Alternatives like KOH/DMSO () or microwave-assisted synthesis () may reduce reaction time.

- Temperature Control : Maintaining 70–80°C prevents decomposition of heat-sensitive intermediates .

- Purification : Recrystallization in water/acetic acid (1:1) or column chromatography (ethyl acetate/hexane) resolves co-eluting impurities .

Q. How can contradictions in spectral data (e.g., NMR shifts) across studies be resolved?

- Methodological Answer :

- Solvent/Isotope Effects : Compare shifts in deuterated solvents (e.g., DMSO-d vs. CDCl) to account for solvent-induced variations.

- Dynamic Effects : Rotameric equilibria in ethyl/methyl groups may cause splitting; variable-temperature NMR can clarify .

- Cross-Validation : Use high-resolution mass spectrometry (HRMS) or X-ray crystallography (e.g., ’s single-crystal data) to confirm structural assignments .

Q. What role does this compound play in synthesizing bioactive heterocycles?

- Methodological Answer :

- Antimicrobial Agents : The triazole core is functionalized with thiol or tetrazole moieties ( ) to enhance bioactivity .

- Enzyme Inhibitors : The chlorine atom facilitates halogen bonding with target proteins, as seen in COX-2 inhibitors ( ) .

- Coordination Chemistry : The N-donor sites bind transition metals (e.g., Cu) for catalytic or medicinal applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。